N-1,3-benzodioxol-5-yl-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-1,3-benzodioxol-5-yl-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in the field of chemical research due to its unique structural features and potential applications. The compound contains a benzodioxol moiety, a tetrazolyl group, and a benzamide group, contributing to its distinct chemical and physical properties.
Synthesis Analysis
The synthesis of related N-substituted benzamides involves strategic functionalization of the benzamide ring with different substituents, leading to various derivatives with tailored properties for specific applications. For instance, the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showcased the impact of substituents on molecular conformation and supramolecular aggregation (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies, revealing how different substituents influence the overall conformation and supramolecular aggregation of these molecules. For example, the study on N-(thiazol-2-yl)benzamide derivatives highlighted the role of methyl functionality and S⋯O interaction in gelation behavior, providing insights into the molecular assembly driven by π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives focus on the functionalization and interaction of the core structure with various reagents. The study on catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition and rearrangement underlines the compound's reactivity and potential for generating novel derivatives with specific properties (Liu et al., 2014).
Physical Properties Analysis
The physical properties of this compound and its derivatives can be inferred from related compounds, where studies have focused on aspects such as crystallography, thermal behavior, and Hirshfeld surface analysis to understand the stability and intermolecular interactions that define the compound's solid-state characteristics (Singh, Kant, & Agarwal, 2017).
Chemical Properties Analysis
Chemical properties analysis of related N-substituted benzamides explores their reactivity, potential interactions, and functional applications in various chemical contexts. Studies such as the synthesis and evaluation of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides highlight the reactivity and potential utility of these compounds in generating pharmacologically active derivatives (Chau, Saegusa, & Iwakura, 1982).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c21-15(17-11-4-5-13-14(7-11)23-9-22-13)10-2-1-3-12(6-10)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHWDPGCUPMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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